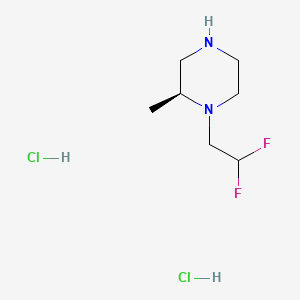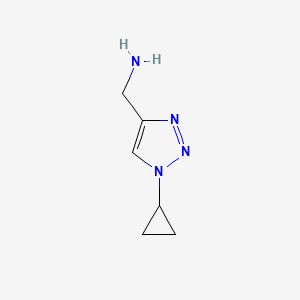
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine: is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts to yield the 1,2,3-triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry, which are scalable and efficient, suggest that similar methodologies could be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the triazole ring is less common but can be achieved under specific conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Antiviral Agents: Triazole derivatives have shown potential as antiviral agents.
Enzyme Inhibition: Some triazole compounds inhibit enzymes like carbonic anhydrase, making them useful in medicinal chemistry.
Industry:
Mechanism of Action
The mechanism of action for (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine largely depends on its application. In enzyme inhibition, the triazole ring interacts with the active site of the enzyme, often through hydrogen bonding and hydrophobic interactions . This interaction can inhibit the enzyme’s activity, leading to various biological effects.
Comparison with Similar Compounds
- (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine
Uniqueness:
- Cyclopropyl Group: The presence of the cyclopropyl group in (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets .
- Triazole Ring: The 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(1-cyclopropyltriazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N4/c7-3-5-4-10(9-8-5)6-1-2-6/h4,6H,1-3,7H2 |
InChI Key |
ALOASSNKLXEWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(N=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


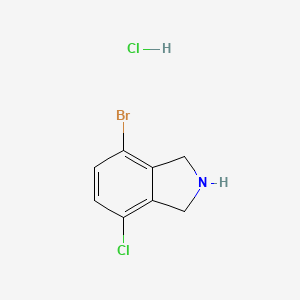
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
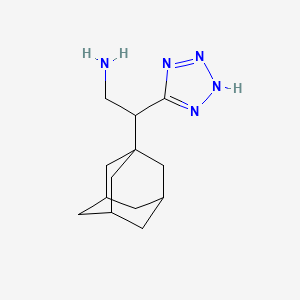

![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
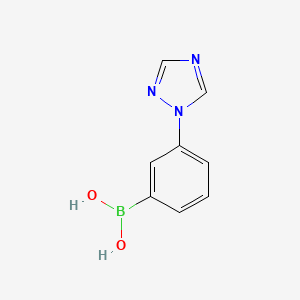
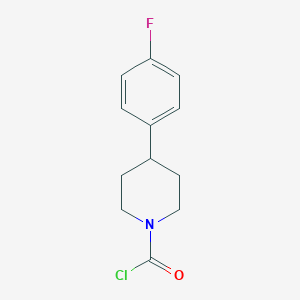
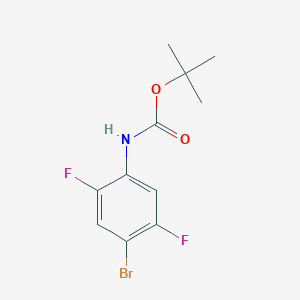
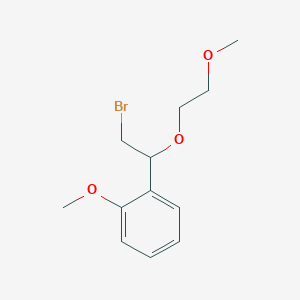
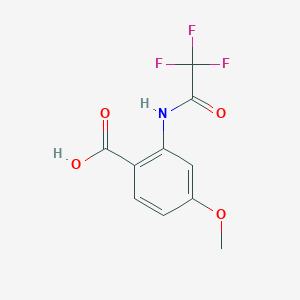

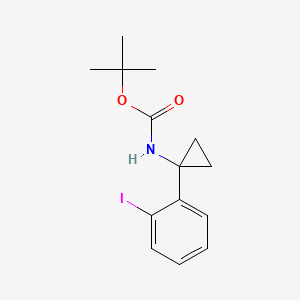
![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
